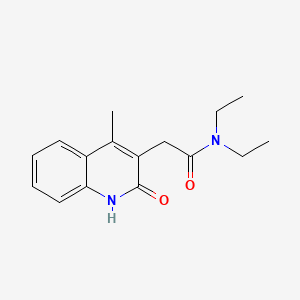
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide typically involves the reaction of 2-hydroxy-4-methylquinoline with diethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The detailed steps are as follows:
Starting Material: 2-hydroxy-4-methylquinoline.
Reagents: Diethylamine, acetic anhydride.
Reaction Conditions: Reflux the mixture of 2-hydroxy-4-methylquinoline, diethylamine, and acetic anhydride in an appropriate solvent (e.g., ethanol) for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and reaction conditions but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor activity. The exact molecular pathways are still under investigation.
類似化合物との比較
Similar Compounds
N,N-diethyl-2-(4-phenylamino-7-methoxy-quinazolin-6-yloxy)acetamide: This compound has a similar structure but with different substituents on the quinoline ring.
2-hydroxy-4-methylquinoline: The parent compound without the diethylacetamide group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline derivatives.
Uniqueness
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of diethylacetamide and hydroxyquinoline moieties makes it a versatile compound for various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
N,N-diethyl-2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15(19)10-13-11(3)12-8-6-7-9-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
InChIキー |
MKKZQSVTSUHOMB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CC1=C(C2=CC=CC=C2NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















